

# An In-depth Technical Guide to the ATP2A3 Gene and SERCA3 Protein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2A3

Cat. No.: B031109

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The **ATP2A3** gene encodes the sarco/endoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase 3 (SERCA3), a critical intracellular pump responsible for transporting calcium ions ( $\text{Ca}^{2+}$ ) from the cytosol into the lumen of the endoplasmic reticulum (ER). By maintaining low cytosolic  $\text{Ca}^{2+}$  concentrations, SERCA3 plays a pivotal role in intracellular calcium signaling, a ubiquitous system governing a vast array of cellular processes. Dysregulation of **ATP2A3** expression and SERCA3 function has been implicated in numerous pathologies, including cancer, cardiovascular diseases, and diabetes. This technical guide provides a comprehensive overview of the **ATP2A3** gene and SERCA3 protein, focusing on its molecular characteristics, regulation, and involvement in health and disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential calcium pump.

## Introduction to ATP2A3/SERCA3

The SERCA family of P-type ATPases is fundamental to maintaining calcium homeostasis in eukaryotic cells. Encoded by three distinct genes (ATP2A1, ATP2A2, and **ATP2A3**), these pumps utilize the energy from ATP hydrolysis to drive the transport of  $\text{Ca}^{2+}$  against its concentration gradient. SERCA3, the product of the **ATP2A3** gene, is distinguished from its SERCA1 and SERCA2 counterparts by its tissue distribution, kinetic properties, and diverse array of splice variants.<sup>[1][2]</sup> While initially characterized as a non-muscle isoform, SERCA3

expression has been identified in a wide range of tissues, including lymphoid tissues, pancreas, intestine, and endothelial cells.<sup>[3]</sup> Its unique characteristics suggest a specialized role in modulating  $\text{Ca}^{2+}$  signals in these specific cellular contexts.

## Gene and Protein Characteristics

The human ATP2A3 gene is located on chromosome 17.<sup>[4]</sup> Alternative splicing of the ATP2A3 pre-mRNA gives rise to multiple protein isoforms, designated SERCA3a through SERCA3f, which primarily differ in their C-terminal sequences.<sup>[4][5]</sup> This C-terminal variability is thought to contribute to the functional diversity of SERCA3.<sup>[1][6]</sup>

The SERCA3 protein is a transmembrane protein with a molecular weight of approximately 110 kDa. Its structure comprises several key domains: a transmembrane domain containing the  $\text{Ca}^{2+}$  binding sites, and a large cytosolic headpiece consisting of the nucleotide-binding (N), phosphorylation (P), and actuator (A) domains, which are responsible for ATP hydrolysis and conformational changes that drive ion transport.

## SERCA3 Isoforms

Alternative splicing at the 3' end of the ATP2A3 transcript generates at least six distinct isoforms in humans (SERCA3a-f).<sup>[4][5]</sup> These isoforms share a common core structure but possess unique C-terminal tails, which can influence their regulation and subcellular localization. While the precise functions of each isoform are still under investigation, their differential expression patterns suggest specialized roles in various cell types.<sup>[3][7]</sup>

## Quantitative Data Kinetic Properties

A defining feature of SERCA3 is its lower apparent affinity for  $\text{Ca}^{2+}$  compared to SERCA1 and SERCA2 isoforms.<sup>[1][2]</sup> This suggests that SERCA3 may be particularly important in cellular regions or under conditions where cytosolic  $\text{Ca}^{2+}$  concentrations reach higher levels.

| Parameter                                | SERCA Isoform | Value                              | Reference                               |
|------------------------------------------|---------------|------------------------------------|-----------------------------------------|
| Apparent $\text{Ca}^{2+}$ Affinity (pCa) | SERCA3        | ~0.5 units lower than other SERCAs | <a href="#">[1]</a> <a href="#">[3]</a> |

Further quantitative data on Vmax and Km for ATP for specific SERCA3 isoforms is an active area of research.

## Tissue Expression

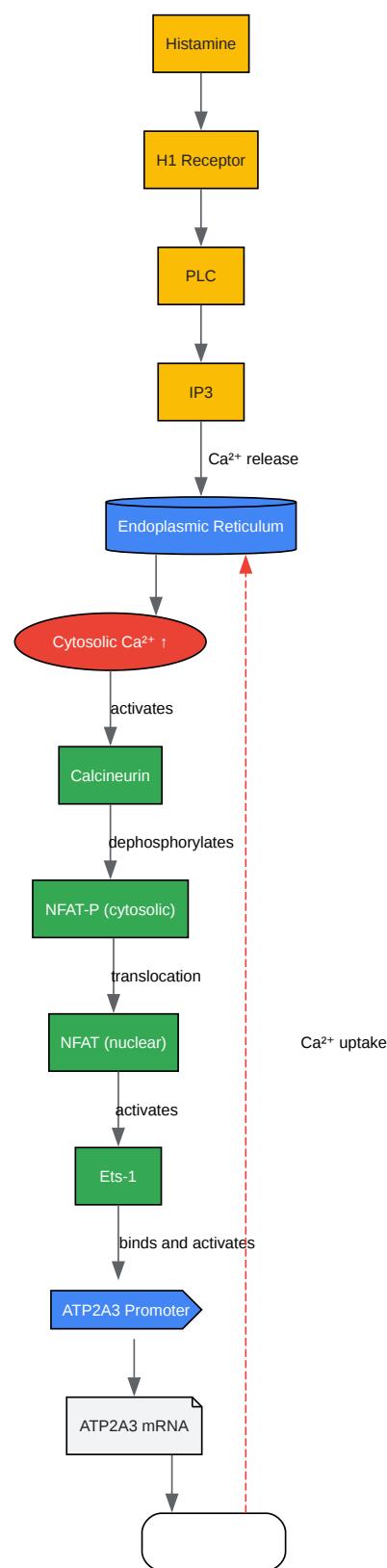
ATP2A3 mRNA is expressed in a wide variety of human tissues, with the highest levels typically observed in lymphoid tissues, the gastrointestinal tract, and glandular tissues. The Genotype-Tissue Expression (GTEx) project provides valuable quantitative data on gene expression across multiple tissues.

| Tissue                           | Median TPM (Transcripts Per Million) |
|----------------------------------|--------------------------------------|
| Spleen                           | > 50                                 |
| Small Intestine (Terminal Ileum) | > 40                                 |
| Colon (Transverse)               | > 30                                 |
| Stomach                          | 35.2                                 |
| Pancreas                         | > 20                                 |
| Lung                             | > 15                                 |
| Whole Blood                      | > 10                                 |

(Data adapted from the GTEx portal; values are approximate and can vary between individuals and datasets).[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Pharmacological Modulation

Several small molecules are known to modulate SERCA activity. Thapsigargin and 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ) are well-characterized inhibitors, while compounds like CDN1163 have been identified as activators.


| Compound     | Action    | Target                                                   | IC <sub>50</sub> / EC <sub>50</sub>   | Reference                        |
|--------------|-----------|----------------------------------------------------------|---------------------------------------|----------------------------------|
| Thapsigargin | Inhibitor | All SERCA isoforms                                       | Sub-nanomolar to low micromolar range | [12][13]                         |
| tBHQ         | Inhibitor | All SERCA isoforms (may show some selectivity)           | Micromolar range                      | [12][13]                         |
| CDN1163      | Activator | SERCA isoforms (isoform specificity under investigation) | EC <sub>50</sub> ≈ 6.0 ± 0.3 μM       | [12][13][14][15]<br>[16][17][18] |

## Signaling Pathways and Regulation

The expression and activity of ATP2A3/SERCA3 are tightly regulated by complex signaling networks, ensuring appropriate cellular Ca<sup>2+</sup> homeostasis.

## Transcriptional Regulation by Calcineurin-NFAT

In endothelial cells, the expression of ATP2A3 is upregulated by the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Agonists that increase intracellular Ca<sup>2+</sup>, such as histamine, activate the Ca<sup>2+</sup>-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation. While NFAT does not appear to bind directly to the ATP2A3 promoter, it can activate the transcription factor Ets-1, which in turn drives ATP2A3 gene expression.[19][20]



[Click to download full resolution via product page](#)

**Caption:** Calcineurin-NFAT signaling pathway regulating ATP2A3 expression.

## Post-Translational Regulation and Interactions

SERCA3 activity can be modulated by direct protein-protein interactions. The anti-apoptotic protein Bcl-2 has been shown to interact with and inhibit SERCA3b, leading to a reduction in ER  $\text{Ca}^{2+}$  content.[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) This interaction provides a link between calcium homeostasis and the regulation of apoptosis.



[Click to download full resolution via product page](#)

**Caption:** Interaction of Bcl-2 with SERCA3b leading to reduced ER calcium.

## Role in Disease

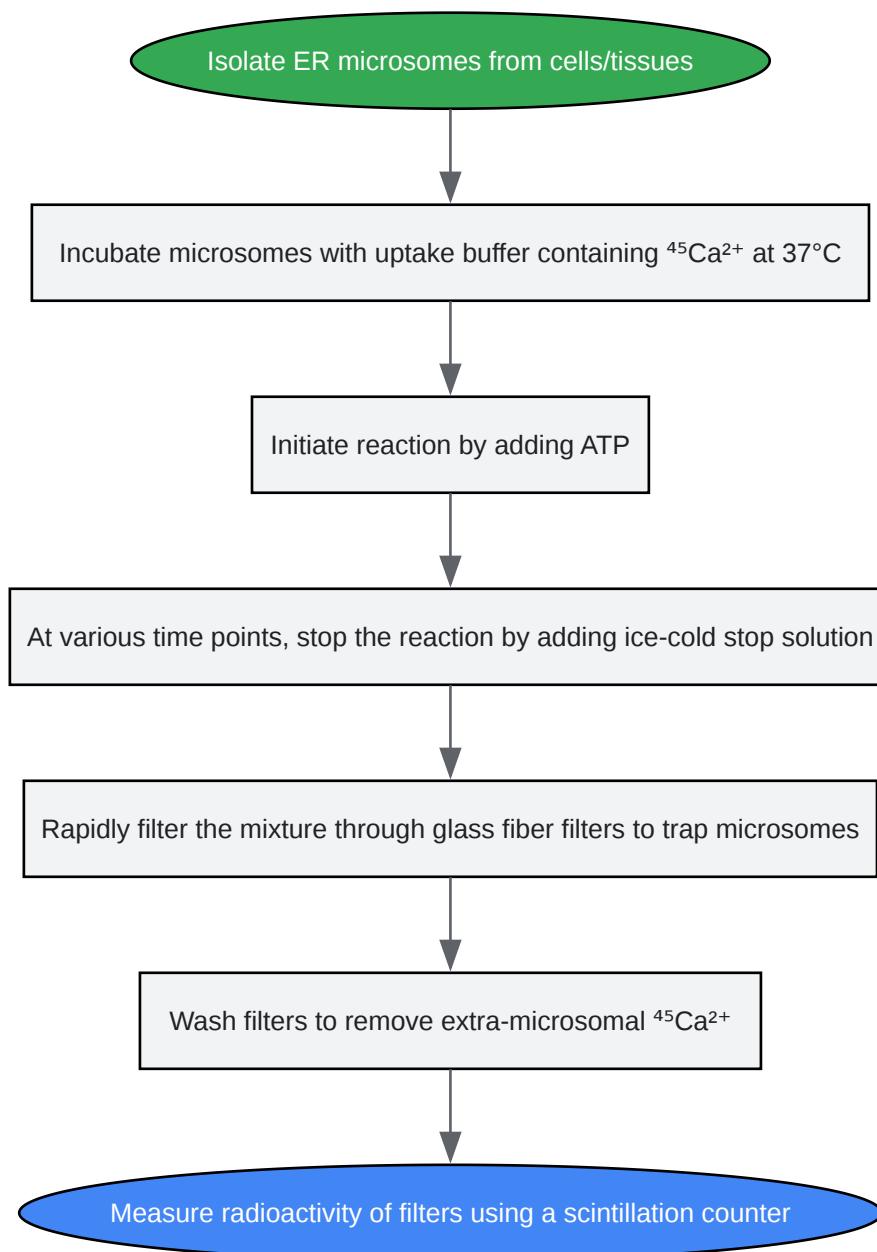
### Cancer

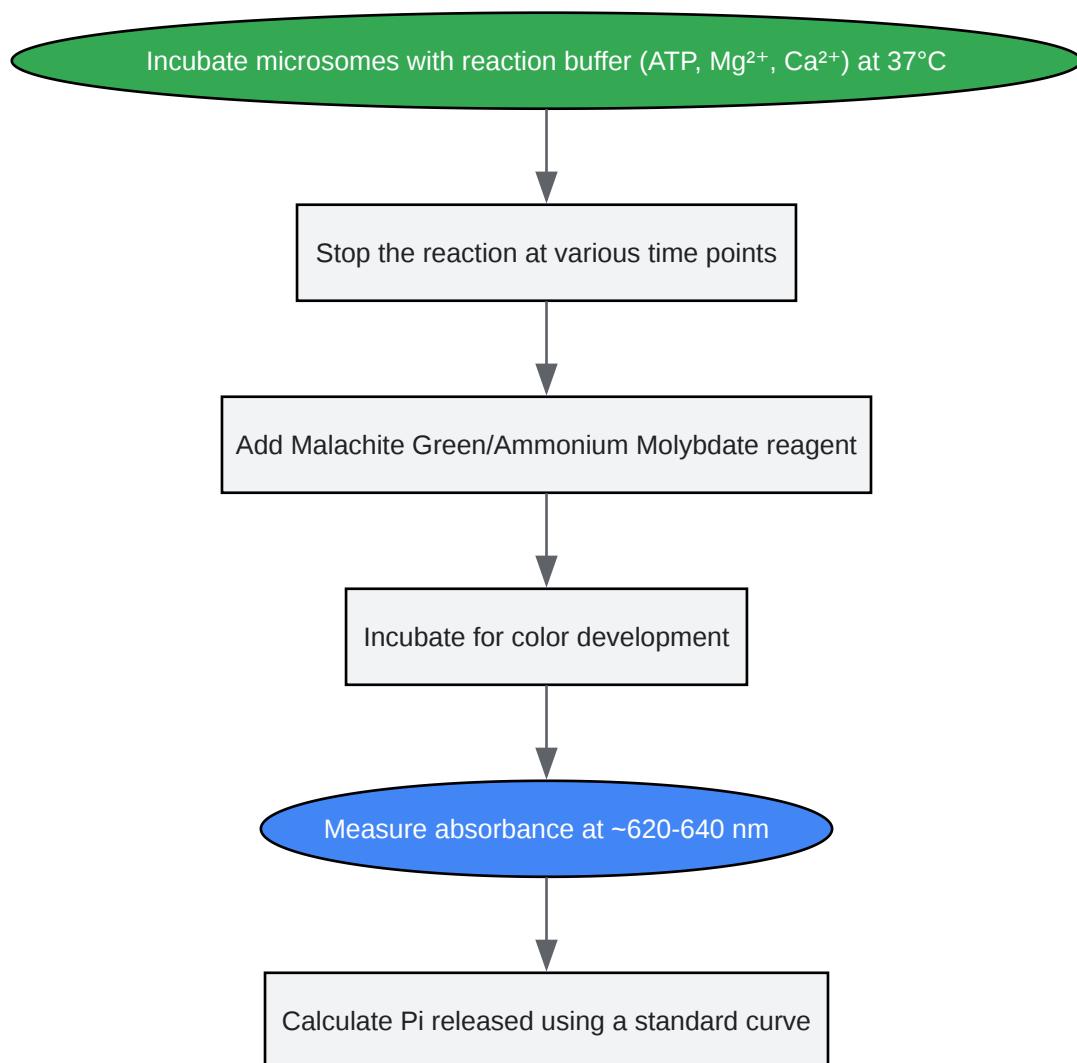
Alterations in **ATP2A3** expression are frequently observed in various cancers. In many tumor types, including colon, lung, and central nervous system cancers, **ATP2A3** expression is downregulated, and this has been associated with increased cancer susceptibility and poor prognosis.[\[24\]](#)[\[25\]](#) The loss of SERCA3 function may disrupt  $\text{Ca}^{2+}$  signaling pathways that control cell proliferation, differentiation, and apoptosis, thereby contributing to tumorigenesis. Conversely, in some cancers like breast cancer, high SERCA3 expression has been noted.[\[26\]](#)[\[27\]](#)

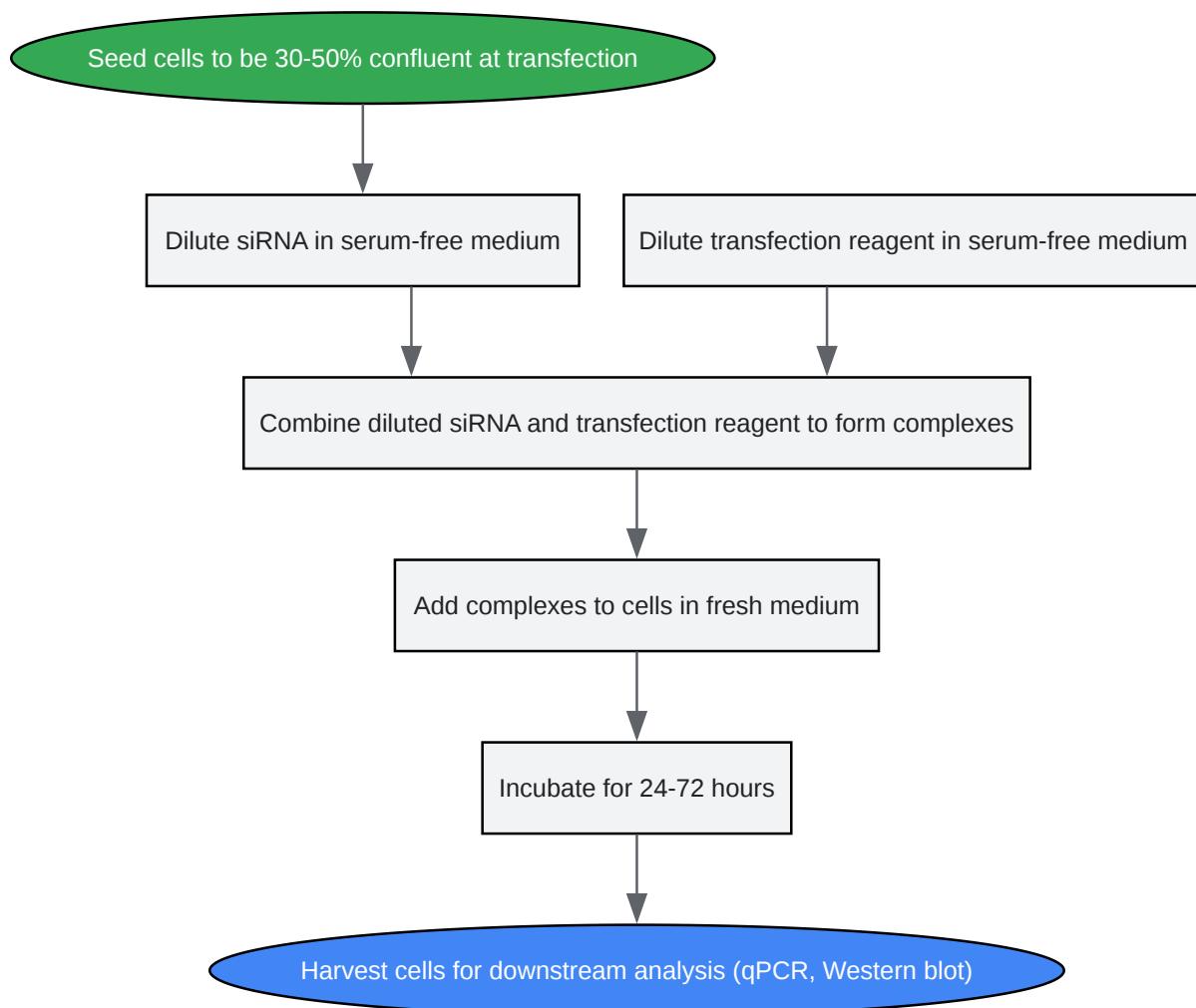
### Other Diseases

- Primary Aldosteronism: Upregulation of **ATP2A3** has been identified as a key feature in aldosterone-producing adenomas, where it contributes to increased aldosterone production.[\[14\]](#)
- Diabetes: Germline mutations in **ATP2A3** have been associated with an increased susceptibility to type 2 diabetes.[\[14\]](#)
- Cardiovascular Disease: The SERCA3 knockout mouse model exhibits impaired endothelium-dependent relaxation, suggesting a role for SERCA3 in vascular function.[\[26\]](#)[\[28\]](#)[\[29\]](#)

## Experimental Protocols


### Measurement of SERCA3 Activity: $^{45}\text{Ca}^{2+}$ Uptake Assay


This assay directly measures the ATP-dependent transport of radioactive  $^{45}\text{Ca}^{2+}$  into ER microsomes.


#### Materials:

- Microsome isolation buffer
- Uptake buffer (containing ATP,  $\text{Mg}^{2+}$ , and an ATP regenerating system)
- $^{45}\text{CaCl}_2$
- Stop solution (e.g., EGTA)
- Glass fiber filters
- Scintillation counter

#### Workflow:





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Functional characterization of alternatively spliced human SERCA3 transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition and conformational change of SERCA3b induced by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP2A3 Human Pre-designed siRNA Set A from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 5. ATP2A3 Result Summary | BioGRID [thebiogrid.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Tissue expression of ATP2A3 - Staining in stomach - The Human Protein Atlas [v21.proteinatlas.org]
- 9. Tissue expression of ATP2A3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. ahajournals.org [ahajournals.org]
- 15. genecards.org [genecards.org]
- 16. researchgate.net [researchgate.net]
- 17. The small molecule SERCA activator CDN1163 increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 20. ATP2A3 ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. SERCA Control of Cell Death and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-apoptotic protein Bcl-2 interacts with and destabilizes the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ATP2A3 gene is involved in cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ahajournals.org [ahajournals.org]

- 27. researchgate.net [researchgate.net]
- 28. Phenotypes of SERCA and PMCA knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. All three splice variants of the human sarco/endoplasmic reticulum Ca2+-ATPase 3 gene are translated to proteins: a study of their co-expression in platelets and lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the ATP2A3 Gene and SERCA3 Protein]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031109#atp2a3-gene-serca3-protein>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)